molecular formula C11H12N4O B1444055 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile CAS No. 1225710-24-6

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

Cat. No. B1444055
CAS RN: 1225710-24-6
M. Wt: 216.24 g/mol
InChI Key: NVPSNBQWSKTOKA-UHFFFAOYSA-N
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Description

“2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C11H12N4O and a molecular weight of 216.24 . It has a structure that includes a pyridine ring, a piperazine ring, and a nitrile group .


Molecular Structure Analysis

The molecular structure of “2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile” includes a pyridine ring, a piperazine ring, and a nitrile group . The IR spectrum and NMR spectrum provide detailed information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

“2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile” is a powder at room temperature . Its exact boiling point is not specified .

Scientific Research Applications

Alzheimer’s Disease Treatment

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile: derivatives have been explored as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD). These compounds aim to enhance the levels of acetylcholine in the brain, thereby improving cognitive functions and memory in patients with AD .

Antimicrobial Activity

Pyridine compounds, including those with the 2-(4-Formylpiperazin-1-yl)pyridine structure, have been studied for their antimicrobial properties. They have shown potential in combating various bacterial infections, which is crucial in the development of new antibiotics .

Antiviral Applications

The same structural class has also been investigated for antiviral activities. Given the ongoing search for effective treatments against viruses, these compounds could play a significant role in the development of antiviral drugs .

Future Directions

The future directions for “2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile” could involve its use in the synthesis of new pharmaceutical compounds. Its structural similarity to other bioactive compounds suggests potential applications in medicinal chemistry .

properties

IUPAC Name

2-(4-formylpiperazin-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-8-10-2-1-3-13-11(10)15-6-4-14(9-16)5-7-15/h1-3,9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPSNBQWSKTOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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